6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign solvents and catalyst-free approaches are emphasized for large-scale synthesis . The operational simplicity and tolerance of a wide variety of functional groups make these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-Bromo-2-(3-aminophenyl)imidazo[1,2-a]pyrimidine.
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Scientific Research Applications
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral properties.
Pyrido[1,2-a]pyrimidine: Exhibits antidepressant and anticancer activities.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development .
Properties
CAS No. |
944581-06-0 |
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Molecular Formula |
C12H7BrN4O2 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-2-1-3-10(4-8)17(18)19/h1-7H |
InChI Key |
NDXKWWQVZSSAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
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